Minimal Blood-Brain Barrier Penetration Compared to Enzalutamide
Androgen receptor antagonist 5 (42f) demonstrates a significantly improved CNS safety profile due to its negligible penetration of the blood-brain barrier (BBB) when compared directly to enzalutamide [1]. Enzalutamide is known to cross the BBB, with a brain-to-plasma concentration ratio of 0.72 in mice [2], a property linked to its clinical risk of seizures. The data for 42f confirms it was designed to have minimal CNS exposure, thereby mitigating this liability [1].
| Evidence Dimension | Blood-Brain Barrier Penetration |
|---|---|
| Target Compound Data | Negligible penetration |
| Comparator Or Baseline | Enzalutamide: Brain-to-plasma concentration ratio of 0.72 in mice |
| Quantified Difference | Qualitative difference from high penetration to negligible |
| Conditions | Mouse model, brain and plasma drug concentration measurement via LC-MS/MS |
Why This Matters
This data allows researchers to select 42f for in vivo studies where CNS-mediated side effects, particularly seizure risk, are a confounding variable or primary endpoint.
- [1] Xu X, et al. Discovery of pyridine tetrahydroisoquinoline thiohydantoin derivatives with low blood-brain barrier penetration as the androgen receptor antagonists. Eur J Med Chem. 2020 Apr 15;192:112170. View Source
- [2] Ohtsu Y, et al. Determination of the Androgen Receptor Inhibitor Enzalutamide and its Metabolites in Animal Plasma and Brain Homogenates Using LC-MS/MS and its Application to Pharmacokinetic Studies. Chromatography. 2015;36(3):115. View Source
